molecular formula C17H22N4O2 B12264485 1-benzyl-4-{[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one

1-benzyl-4-{[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one

Cat. No.: B12264485
M. Wt: 314.4 g/mol
InChI Key: IPTMAJRLXGXIFL-UHFFFAOYSA-N
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Description

1-benzyl-4-{[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure with a benzyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-{[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions under mild conditions.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.

    Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the click chemistry step and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-{[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-4-{[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-4-{[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Donepezil: A known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.

Uniqueness

1-benzyl-4-{[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one is unique due to its triazole ring, which provides additional binding interactions and potentially enhances its inhibitory activity compared to other acetylcholinesterase inhibitors .

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

1-benzyl-4-[[4-(2-hydroxypropan-2-yl)triazol-1-yl]methyl]pyrrolidin-2-one

InChI

InChI=1S/C17H22N4O2/c1-17(2,23)15-12-21(19-18-15)11-14-8-16(22)20(10-14)9-13-6-4-3-5-7-13/h3-7,12,14,23H,8-11H2,1-2H3

InChI Key

IPTMAJRLXGXIFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN(N=N1)CC2CC(=O)N(C2)CC3=CC=CC=C3)O

Origin of Product

United States

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